molecular formula C9H11NO2 B562333 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone CAS No. 102879-40-3

1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone

Cat. No.: B562333
CAS No.: 102879-40-3
M. Wt: 165.192
InChI Key: JUNXFZSUEHDGMX-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO2 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-hydroxy-3-methylacetophenone, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-amino-3-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 1-(4-amino-3-hydroxy-5-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(3-Amino-4-hydroxyphenyl)ethanone
  • 1-(4-Amino-3-methoxyphenyl)ethanone
  • 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone

Comparison: 1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which can enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.

Biological Activity

1-(4-Amino-3-hydroxy-5-methylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO2
  • Molecular Weight : 165.19 g/mol

The compound features an amino group, a hydroxyl group, and a ketone functional group, which contribute to its biological activity.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • A375 (human melanoma) : IC50 = 5.7 µM
  • Hela (cervical carcinoma) : Shows selective cytotoxicity without affecting normal cells significantly .

A study demonstrated that it inhibits cell proliferation in human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF), suggesting its potential in anti-angiogenic therapies .

Antimicrobial Properties

The compound has shown activity against several microbial strains. In vitro studies have revealed its effectiveness against:

  • Gram-positive bacteria : Exhibiting inhibition zones comparable to standard antibiotics.
  • Fungi : Effective against common pathogenic fungi, indicating a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

This compound has been observed to reduce inflammatory markers in various assays, suggesting its potential use in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Binding : The compound may bind to various receptors that modulate cellular signaling pathways related to growth and inflammation, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated significant cytotoxicity against A375 and Hela cell lines with low IC50 values.
Showed anti-inflammatory properties by inhibiting COX enzymes.
Exhibited broad-spectrum antimicrobial activity against both bacteria and fungi.

Properties

IUPAC Name

1-(4-amino-3-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)4-8(12)9(5)10/h3-4,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNXFZSUEHDGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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